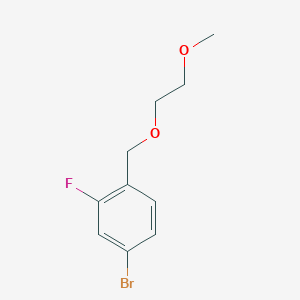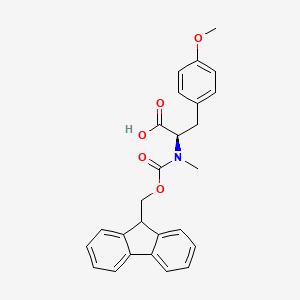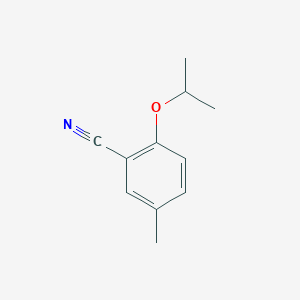![molecular formula C12H16BFO4 B1442939 [5-Fluoro-2-(oxan-4-ylmethoxy)fenil]ácido bórico CAS No. 1403988-79-3](/img/structure/B1442939.png)
[5-Fluoro-2-(oxan-4-ylmethoxy)fenil]ácido bórico
Descripción general
Descripción
“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1311146-36-7 . It has a molecular weight of 254.07 .
Molecular Structure Analysis
The molecular formula of “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is C12H16BFO4.
Chemical Reactions Analysis
Boronic acids, such as “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid”, are commonly used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling .
Physical And Chemical Properties Analysis
“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a powder at room temperature .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos bóricos, incluyendo el [5-Fluoro-2-(oxan-4-ylmethoxy)fenil]ácido bórico, son conocidos por su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta interacción es fundamental en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea. La detección puede ocurrir en la interfaz del material de detección o dentro de la muestra a granel .
Etiquetado biológico
La interacción única de los ácidos bóricos con los dioles también permite su uso en el etiquetado biológico. Esta aplicación es significativa para el seguimiento y la observación de moléculas biológicas en diversos entornos de investigación .
Manipulación y modificación de proteínas
Los ácidos bóricos se utilizan en la manipulación y modificación de proteínas. Esto incluye la alteración de las estructuras o funciones de las proteínas con fines de investigación, lo que puede conducir a avances en la comprensión del comportamiento y las interacciones de las proteínas .
Tecnologías de separación
En el campo de las tecnologías de separación, los ácidos bóricos juegan un papel crucial. Se pueden utilizar para la electroforesis de moléculas glicosiladas, lo que ayuda a la separación y análisis de muestras biológicas complejas .
Desarrollo de terapéuticos
La interacción de los ácidos bóricos con las moléculas biológicas tiene potencial terapéutico. Se consideran en el diseño de nuevos fármacos y dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones .
Métodos analíticos
Los ácidos bóricos se emplean como materiales de construcción para micropartículas en métodos analíticos. Estas micropartículas se pueden utilizar en diversos ensayos y pruebas, contribuyendo a la precisión y exactitud de los procesos analíticos .
Polímeros para liberación controlada
En el desarrollo de polímeros para liberación controlada, como los sistemas de liberación de insulina, los ácidos bóricos son integrales. Pueden responder a los cambios en el entorno, como los niveles de glucosa, para regular la liberación de insulina .
Química de carbohidratos y glicobiología
Por último, el this compound es crucial en la química de carbohidratos y la glicobiología. Juega un papel significativo en el análisis, separación, protección y activación de los carbohidratos, lo cual es esencial para comprender y manipular estas moléculas biológicas .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives, including [5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid, are known to interact with cis-diols, which are found in various biological molecules .
Mode of Action
The mode of action of [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid involves its interaction with its targets. Boronic acids, such as [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid, can form reversible covalent complexes with cis-diols . This interaction can be exploited in various applications, including the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, which can bind to the 1,2 and 1,3-cis-diols motifs of carbohydrates . This suggests that [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid could potentially affect carbohydrate-related biochemical pathways.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid.
Action Environment
The action of [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water suggests that the presence of water could influence the action, efficacy, and stability of [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid .
Propiedades
IUPAC Name |
[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLXAPVLSQQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158903 | |
| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403988-79-3 | |
| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
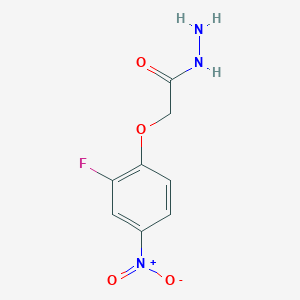
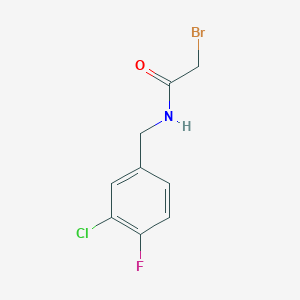
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)


